molecular formula C6H3ClN2OS B14792435 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

7-Chlorothieno[2,3-d]pyridazin-4(5H)-one

Cat. No.: B14792435
M. Wt: 186.62 g/mol
InChI Key: ALIOZSRUIJWAQM-UHFFFAOYSA-N
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Description

7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with hydrazine derivatives, followed by chlorination. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like palladium chloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine-4-carboxylic acids
  • Thieno[2,3-d]pyrimidin-4-amines
  • Thieno[2,3-d]pyridazin-4-ols

Comparison: 7-Chlorothieno[2,3-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility .

Properties

IUPAC Name

7-chloro-5H-thieno[2,3-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-5-4-3(1-2-11-4)6(10)9-8-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIOZSRUIJWAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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